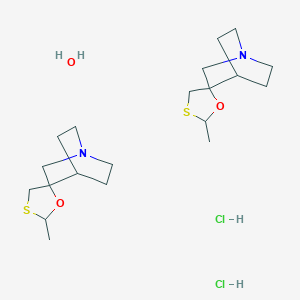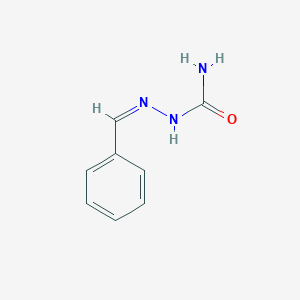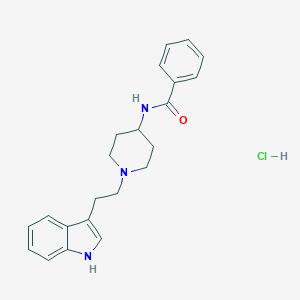
Cevimelinehydrochloride
Übersicht
Beschreibung
Cevimeline (hydrochloride hemihydrate) is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3. It is primarily used for the symptomatic treatment of dry mouth in patients with Sjögren’s syndrome . This compound stimulates the secretion of saliva and sweat, thereby alleviating the symptoms of dry mouth and other related conditions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Cevimelinhydrochlorid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung der Spiroverbindung beinhaltet. Die Synthese beinhaltet typischerweise die Reaktion von Chinuclidin mit einem geeigneten Oxathiolan-Derivat unter kontrollierten Bedingungen . Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Cevimelinhydrochlorid unter Verwendung optimierter Synthesewege hergestellt, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst großtechnische Reaktionen in Reaktoren, gefolgt von Reinigungsschritten wie Kristallisation und Filtration, um das Endprodukt in seiner Hydrochlorid-Hemihydrat-Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cevimelin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln durchgeführt werden, um die chemische Struktur zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Cevimelin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um muskarinische Rezeptoragonisten und ihre Wechselwirkungen mit Rezeptoren zu untersuchen.
Biologie: Cevimelin wird in der Forschung zu Funktionen des parasympathischen Nervensystems und der Rolle muskarinischer Rezeptoren bei der Drüsensekretion eingesetzt.
Industrie: Cevimelin wird bei der Entwicklung von Arzneimitteln verwendet, die auf muskarinische Rezeptoren abzielen.
5. Wirkmechanismus
Cevimelin entfaltet seine Wirkungen durch Bindung an und Aktivierung der muskarinischen Acetylcholinrezeptoren M1 und M3. Die M1-Rezeptoren befinden sich überwiegend in Drüsen, und ihre Aktivierung führt zu einer erhöhten Sekretion aus diesen Drüsen. Die M3-Rezeptoren befinden sich an glatter Muskulatur und verschiedenen Drüsen, und ihre Aktivierung führt zu einer Kontraktion der glatten Muskulatur und verstärkter Drüsensekretion . Dieser Mechanismus trägt dazu bei, die Symptome von Mundtrockenheit zu lindern, indem die Speichelproduktion stimuliert wird .
Ähnliche Verbindungen:
Pilocarpin: Ein weiterer muskarinischer Agonist, der zur Behandlung von Mundtrockenheit und Glaukom eingesetzt wird.
Bethanechol: Ein muskarinischer Agonist, der zur Behandlung von Harnverhalt und zur Stimulation der Magen-Darm-Motilität eingesetzt wird.
Vergleich: Cevimelin ist einzigartig in seiner spezifischen agonistischen Wirkung auf M1- und M3-Rezeptoren, was es besonders effektiv bei der Stimulation der Drüsensekretion macht. Im Vergleich zu Pilocarpin und Bethanechol hat Cevimelin eine gezieltere Wirkung auf die an der Speichelproduktion beteiligten Rezeptoren, was es zu einer bevorzugten Wahl für die Behandlung von Mundtrockenheit bei Sjögren-Syndrom macht .
Wirkmechanismus
Cevimeline exerts its effects by binding to and activating muscarinic acetylcholine receptors M1 and M3. The M1 receptors are predominantly found in secretory glands, and their activation leads to increased secretion from these glands. The M3 receptors are located on smooth muscles and various glands, and their activation results in smooth muscle contraction and enhanced glandular secretions . This mechanism helps alleviate the symptoms of dry mouth by stimulating saliva production .
Vergleich Mit ähnlichen Verbindungen
Pilocarpine: Another muscarinic agonist used to treat dry mouth and glaucoma.
Bethanechol: A muscarinic agonist used to treat urinary retention and stimulate gastrointestinal motility.
Comparison: Cevimeline is unique in its specific agonistic effect on M1 and M3 receptors, making it particularly effective in stimulating glandular secretions. Compared to pilocarpine and bethanechol, cevimeline has a more targeted action on the receptors involved in saliva production, which makes it a preferred choice for treating dry mouth in Sjögren’s syndrome .
Eigenschaften
IUPAC Name |
2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLCHCDLIUXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38Cl2N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001338113 | |
| Record name | 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001338113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153504-69-9, 153504-70-2 | |
| Record name | 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001338113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,5R)-2-Methylspiro[1,3-oxathiolane-5,8'-1-azabicyclo[2.2.2]octane] hydrate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
